molecular formula C14H13N3O3 B14340927 [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea

[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea

Cat. No.: B14340927
M. Wt: 271.27 g/mol
InChI Key: UKTOGKLIUMVVFK-DTQAZKPQSA-N
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Description

[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea is a synthetic organic compound characterized by its unique structure, which includes a phenylmethylidene group attached to an amino urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and phenylmethylideneamino urea under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding amines.

    Substitution: The phenylmethylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]acetone
  • [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]ethanol

Uniqueness

[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea

InChI

InChI=1S/C14H13N3O3/c15-14(20)17-16-13(9-4-2-1-3-5-9)11-7-6-10(18)8-12(11)19/h1-8,18-19H,(H3,15,17,20)/b16-13+

InChI Key

UKTOGKLIUMVVFK-DTQAZKPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=O)N)/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)N)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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